s-[3-(Trifluoromethyl)phenyl]cysteine
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Overview
Description
s-[3-(Trifluoromethyl)phenyl]cysteine is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated phenyl compound is then reacted with cysteine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of s-[3-(Trifluoromethyl)phenyl]cysteine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction conditions that favor the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
s-[3-(Trifluoromethyl)phenyl]cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
s-[3-(Trifluoromethyl)phenyl]cysteine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in studies involving protein modification and labeling.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of s-[3-(Trifluoromethyl)phenyl]cysteine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The cysteine moiety can form covalent bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- s-[3,5-Bis(trifluoromethyl)phenyl]cysteine
- s-[4-(Trifluoromethyl)phenyl]cysteine
- s-[2-(Trifluoromethyl)phenyl]cysteine
Uniqueness
s-[3-(Trifluoromethyl)phenyl]cysteine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2928-03-2 |
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Molecular Formula |
C10H10F3NO2S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
InChI Key |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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